1,6-Heptanediol

Vue d'ensemble

Description

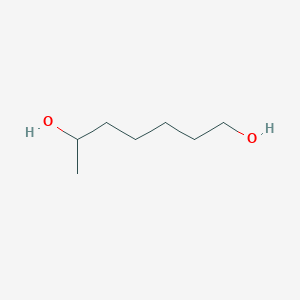

1,6-Heptanediol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. This compound is a colorless, water-soluble solid that is used in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,6-Heptanediol can be synthesized through several methods. One common method involves the hydrogenation of heptanoic acid or its esters. This process typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanoic acid esters. This method is preferred due to its efficiency and scalability. The reaction is conducted in a hydrogenation reactor, where the ester is mixed with a catalyst and hydrogen gas under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 1,6-Heptanediol undergoes various chemical reactions typical of alcohols, including:

Oxidation: It can be oxidized to form heptanoic acid or heptanal, depending on the reaction conditions and reagents used.

Reduction: It can be reduced to form heptane, although this reaction is less common.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products:

Oxidation: Heptanoic acid, heptanal.

Reduction: Heptane.

Substitution: Halogenated heptanediol derivatives.

Applications De Recherche Scientifique

Chemical Applications

Polymer Synthesis

1,6-Heptanediol serves as a crucial monomer in the synthesis of polyurethanes and polyesters. Its diol functionality allows it to react with isocyanates and acids, leading to the formation of high-performance polymers. These polymers are utilized in coatings, adhesives, and elastomers due to their excellent mechanical properties and resistance to degradation.

Table 1: Properties of Polymers Synthesized from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | Varies (typically -40°C) |

| Tensile Strength | High (up to 50 MPa) |

| Elongation at Break | 300% |

| Hardness | Shore A 80-90 |

Biological Applications

Biomolecular Studies

In biological research, this compound is employed as a solvent for studying biomolecular interactions. It has been shown to disrupt liquid-liquid phase separation in cellular compartments, facilitating the investigation of protein dynamics and interactions within cells .

Drug Delivery Systems

Research indicates that this compound can enhance the permeability of cell membranes, making it a candidate for drug delivery applications. Its ability to modulate the transport of therapeutic agents across biological barriers has been explored in various studies .

Industrial Applications

Adhesives and Coatings

The compound is widely used in the formulation of adhesives and coatings due to its excellent wetting properties and compatibility with various substrates. It enhances the performance characteristics of these products by improving adhesion strength and thermal stability.

Plasticizers

This compound acts as a plasticizer in polymer formulations, improving flexibility and processability. Its incorporation into plastics helps reduce brittleness while maintaining mechanical integrity.

Case Studies

Case Study 1: Polyurethane Production

A study conducted on the synthesis of polyurethanes using this compound demonstrated that varying the molecular weight of the diol influenced the final properties of the polymer. The resulting polyurethane exhibited enhanced elasticity and thermal stability compared to those synthesized with shorter-chain diols.

Case Study 2: Drug Delivery Enhancement

In a controlled experiment assessing drug absorption through skin models, formulations containing this compound significantly improved the permeation rates of active pharmaceutical ingredients compared to controls without the compound. This finding suggests its potential use in transdermal drug delivery systems.

Mécanisme D'action

The mechanism of action of 1,6-Heptanediol depends on its application. In chemical reactions, its hydroxyl groups participate in various transformations, such as oxidation, reduction, and substitution. In biological systems, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

1,5-Pentanediol: A diol with a five-carbon chain.

1,6-Hexanediol: A diol with a six-carbon chain.

1,7-Octanediol: A diol with an eight-carbon chain.

Comparison: 1,6-Heptanediol is unique due to its seven-carbon chain, which provides it with distinct physical and chemical properties compared to shorter or longer chain diols. For example, it has a higher boiling point and different solubility characteristics compared to 1,5-Pentanediol and 1,6-Hexanediol. Its specific chain length also makes it suitable for certain polymer applications where flexibility and chain length are crucial factors.

Activité Biologique

1,6-Heptanediol is a diol compound with the molecular formula . Its biological activity has been the subject of various studies, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is characterized by two hydroxyl groups located at the terminal positions of a seven-carbon chain. This structural feature allows it to participate in various chemical reactions, including oxidation and reduction, which can modify its biological activity. The compound can be represented as:

The biological activity of this compound can be attributed to its ability to interact with cellular components. The hydroxyl groups facilitate hydrogen bonding and nucleophilic attacks, which are crucial in biochemical pathways. Research indicates that this compound may influence enzyme activity and receptor interactions, thereby affecting various cellular processes .

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. In studies evaluating its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, it was found to inhibit growth at certain concentrations. The minimum inhibitory concentration (MIC) values for different strains are summarized in the following table:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 512 |

| Escherichia coli | 256 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity and Pharmacokinetics

Research has also explored the cytotoxic effects of this compound analogs in relation to bone marrow stem cell depletion. A study indicated that certain derivatives exhibited significant cytotoxicity correlated with their pharmacokinetic profiles. The compound's structure influences its interaction with DNA and potential for cross-linking, which is a critical mechanism in cancer therapies .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, this compound was tested for its antimicrobial properties against various Gram-positive and Gram-negative bacteria. The results demonstrated variable efficacy, with notable inhibition against Pseudomonas aeruginosa. Further investigations into its mechanism suggested that it disrupts bacterial cell membrane integrity.

Case Study 2: Pharmacological Applications

A comparative study involving busulfan analogues highlighted the role of this compound as a potential therapeutic agent in conditioning regimens for bone marrow transplantation (BMT). The study found that compounds related to this compound exhibited enhanced engraftment rates due to their effective cytotoxicity against stem cells .

Propriétés

IUPAC Name |

heptane-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(9)5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGLNXPQGUMNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.